tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-chlorophenyl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXIIVVJWMSBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)Cl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(4-bromo-2-chlorophenyl)ethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Major Products:
Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.
Oxidation: Phenyl oxides or hydroxides.
Reduction: Corresponding amines or alcohols.
Scientific Research Applications
Biological Applications
Tert-butyl (1-(4-bromo-2-chlorophenyl)ethyl)carbamate has shown promise in various biological studies:
A. Antimicrobial Activity:
Research indicates that compounds with halogenated aromatic systems exhibit enhanced antimicrobial properties. The presence of bromine and chlorine may contribute to increased efficacy against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .
B. Drug Development:
The compound's structure allows for modifications that can lead to derivatives with improved pharmacological profiles. Its ability to undergo nucleophilic substitution reactions due to the electrophilic nature of the bromine atom facilitates the design of new therapeutic agents .
Case Studies
Several studies have highlighted the potential of this compound in various applications:
Mechanism of Action
The mechanism of action of tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect biochemical pathways and cellular processes, providing therapeutic or research benefits .
Comparison with Similar Compounds
Key Observations :
Comparison :
- Microwave methods () improve reaction efficiency (~72 hours → <24 hours) compared to traditional heating .
- Solvent choice (e.g., DCM vs. ethanol) affects yield and purity due to differences in solubility of intermediates.
Physicochemical Properties
Limited data are available, but molecular weight and substituents influence properties:
Notes:
Biological Activity
tert-Butyl (1-(4-bromo-2-chlorophenyl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme modulator and in drug development. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a tert-butyl group attached to a carbamate moiety, with a 4-bromo-2-chlorophenyl substituent. This unique substitution pattern contributes to its distinct chemical and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. Such interactions can influence various biochemical pathways, making it valuable in both therapeutic and research contexts.
Biological Activities
1. Enzyme Modulation:
Research indicates that this compound can act as an inhibitor or modulator of certain enzymes. For instance, it has been studied for its effects on acetylcholinesterase activity, which is crucial for neurotransmission.
2. Antimicrobial Properties:
The compound has shown potential antimicrobial activity against various bacterial strains. In one study, derivatives of carbamate compounds exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties .
3. Drug Development:
In the context of drug development, this compound serves as a precursor for pharmacophore elements that can bind to biological receptors, modulating their activity. Its ability to be modified into prodrugs enhances its applicability in therapeutic formulations .
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of acetylcholinesterase by carbamate derivatives, this compound was found to significantly reduce enzyme activity at micromolar concentrations. The study highlighted the compound's potential for developing treatments for conditions like Alzheimer's disease where cholinergic signaling is impaired.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of various carbamate compounds, including this compound. The results demonstrated that this compound disrupted biofilms formed by Staphylococcus aureus and Escherichia coli at concentrations correlating with its minimum inhibitory concentration (MIC), indicating its potential for use in treating infections caused by these pathogens .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Enzyme inhibition, antimicrobial | Covalent bond formation with enzyme active sites |
| tert-Butyl (2-(1-(4-bromo-2-chlorophenyl)cyclopropyl)ethyl)carbamate | Antimicrobial | Similar mechanism as above |
| tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate | Anticancer potential | Modulation of receptor activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-Butyl (1-(4-Bromo-2-chlorophenyl)ethyl)carbamate?
- Methodology : A common approach involves nucleophilic substitution or carbamate protection of the amine precursor. For example, coupling 4-bromo-2-chlorophenethylamine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ or Et₃N) in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C. Monitor reaction progress via TLC or LC-MS .
- Key Considerations : Ensure anhydrous conditions to avoid hydrolysis of the Boc group. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid exposure to strong acids/bases or oxidizing agents, which may degrade the carbamate group .
- Handling : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Avoid dust formation; use electrostatic discharge controls if handling large quantities .
Q. What analytical techniques are critical for characterizing this compound?
- Primary Methods :
- NMR (¹H/¹³C): Confirm regiochemistry of bromo/chloro substituents and Boc group integration .
- HPLC/LC-MS : Assess purity (>95%) and detect hydrolytic byproducts (e.g., free amine or urea derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in large-scale synthesis?
- Strategies :
- Solvent Optimization : Test DMF or DMSO for enhanced solubility of aryl halide intermediates .
- Catalysis : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for coupling reactions involving bromoaryl groups .
- Kinetic Studies : Use in-situ IR or Raman spectroscopy to monitor reaction intermediates and adjust stoichiometry/temperature .
Q. How can discrepancies between theoretical and experimental NMR data be resolved?
- Case Example : If the ¹H NMR shows unexpected splitting for the ethyl group, consider:
- Conformational Analysis : Rotameric effects due to restricted rotation around the carbamate N–C bond. Use variable-temperature NMR to confirm .
- Isotopic Labeling : Synthesize a deuterated analog to isolate coupling effects .
Q. What methods assess the hydrolytic stability of this carbamate under physiological conditions?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
